1,2-Dihydroacenaphthylen-1-amine

Beschreibung

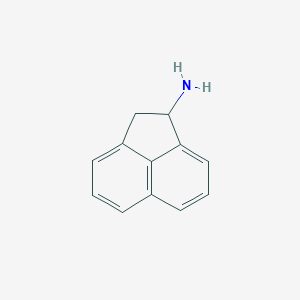

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dihydroacenaphthylen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYNDXQWJAMEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961164 | |

| Record name | 1,2-Dihydroacenaphthylen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40745-44-6 | |

| Record name | 1,2-Dihydroacenaphthylen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Dihydroacenaphthylen 1 Amine and Its Stereoisomers

Asymmetric Synthesis of Chiral 1,2-Dihydroacenaphthylen-1-amine

The creation of single-enantiomer chiral amines is of paramount importance. Asymmetric synthesis provides the most direct routes to these enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. Methodologies include catalytic enantioselective reactions, the temporary use of chiral auxiliaries, and classical resolution techniques.

Catalytic enantioselective synthesis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral this compound, key strategies could involve the asymmetric reduction of a corresponding imine or the use of biocatalysis.

Asymmetric Reductive Amination: A primary route involves the reductive amination of acenaphthenone. This can be achieved by first condensing the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then asymmetrically reduced. Transition-metal catalysts bearing chiral ligands are effective for this transformation. For instance, iridium or rhodium complexes with chiral phosphine ligands can facilitate asymmetric hydrogenation, yielding the amine with high enantiomeric excess.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative. Fungal reductive aminases (RedAms) are NADPH-dependent enzymes that can catalyze the reductive amination of ketones. rsc.org Certain RedAms from species like Neosartorya are notable for their ability to utilize ammonia directly, making them ideal for synthesizing primary amines. rsc.org Employing a RedAm with acenaphthenone as the substrate could provide a direct, highly enantioselective route to either the (R)- or (S)-enantiomer of this compound, depending on the enzyme's stereopreference. rsc.org These enzymes have demonstrated the ability to produce a wide range of primary amines with excellent conversion rates and enantiomeric excess. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis: While not directly forming the amine, enantioselective N-heterocyclic carbene catalysis can be used to construct the chiral 1,2-dihydronaphthalene core. nih.govfigshare.com Cascade annulation reactions using benzodiketones and enals under oxidative NHC catalysis can afford 1,2-dihydronaphthalene structures with high diastereo- and enantioselectivity. nih.govfigshare.com This chiral carbocyclic product could then be converted to the target amine through subsequent functional group manipulations.

Table 1: Overview of Catalytic Enantioselective Methods

| Method | Catalyst Type | Key Precursor | Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Transition-Metal Complex (e.g., Ir, Rh) | Acenaphthenone-derived imine | High yields, high enantioselectivity, well-established methodology. |

| Biocatalytic Reductive Amination | Reductive Aminase (RedAm) | Acenaphthenone | High enantioselectivity, mild reaction conditions, environmentally friendly. rsc.org |

| N-Heterocyclic Carbene Catalysis | Chiral NHC | Benzodiketone and enal | Builds the chiral carbocyclic core with high stereocontrol. nih.govfigshare.com |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, having served its purpose. This is a robust and reliable strategy for asymmetric synthesis.

A common approach for synthesizing chiral amines involves the use of sulfinamides, such as tert-butanesulfinamide, developed by Ellman. yale.edu The synthesis would proceed as follows:

Condensation: Acenaphthenone is condensed with a chiral tert-butanesulfinamide (either the (R) or (S) enantiomer) to form a chiral N-tert-butanesulfinyl imine.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reagent (e.g., from sodium borohydride) to the opposite face. This results in a highly diastereoselective reduction.

Auxiliary Cleavage: The chiral auxiliary is removed by simple acid hydrolysis, yielding the enantiomerically enriched primary amine, this compound. yale.edu

Other auxiliaries, such as pseudoephedrine and Evans oxazolidinones, are also widely used in asymmetric alkylations and other bond-forming reactions to create chiral centers. nih.govresearchgate.net

Table 2: Chiral Auxiliary-Based Synthesis of this compound

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Condensation | Acenaphthenone, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄ | Chiral N-tert-butanesulfinyl imine | Introduction of the chiral controller. |

| 2. Reduction | NaBH₄ or L-Selectride® | Diastereomerically enriched sulfinamide | Diastereoselective formation of the C-N bond stereocenter. |

| 3. Cleavage | HCl in an alcohol solvent | Enantiomerically pure primary amine | Removal of the chiral auxiliary. yale.edu |

When a chiral compound is synthesized as a racemic (50:50) mixture of enantiomers, resolution is required to separate them. libretexts.org

Classical Resolution via Diastereomeric Salts: This is the most traditional method. The racemic amine is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orgmdpi.com Once separated, the pure diastereomeric salt is treated with a base to regenerate the free, enantiomerically pure amine.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes. For example, a lipase can be used to selectively acylate one enantiomer of the racemic amine in the presence of an acyl donor. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated using standard methods like chromatography. This method is particularly effective for achieving very high enantiomeric excess. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate enantiomers. nih.gov While often used for analytical purposes to determine enantiomeric purity, it can also be scaled up for preparative separation of racemic mixtures. nih.gov

Multicomponent Reaction Strategies toward this compound Skeletons

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecules from simple precursors.

Acenaphthoquinone (also known as acenaphthylene-1,2-dione) is a versatile precursor for building the this compound skeleton. Its two adjacent ketone functionalities are reactive sites for condensation reactions.

A straightforward multicomponent approach involves the reaction of acenaphthoquinone, an aromatic aldehyde, and a nitrogen source like ammonium acetate in a refluxing solvent. researchgate.net This type of reaction typically leads to the formation of highly substituted imidazole derivatives fused to the acenaphthene (B1664957) core. researchgate.net

To form the target amine, a modified strategy would involve a reductive condensation. Acenaphthoquinone can react with ammonia (from ammonium acetate) or a primary amine to form an imine at one of the carbonyl positions. A subsequent or in-situ reduction of both the newly formed imine and the remaining ketone would yield the 1,2-amino alcohol. Further deoxygenation would be required to arrive at this compound. The reaction of acenaphthenequinone (B41937) with various nitrogen nucleophiles is a well-established method for producing heterocyclic compounds that can serve as precursors for further synthesis. nih.govresearchgate.net

Table 3: Example Condensation Reactions of Acenaphthoquinone

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Acenaphthoquinone, Aromatic Aldehyde, Ammonium Acetate | Ferric hydrogensulfate, reflux | 8-aryl-7H-acenaphtho[1,2-d]imidazole | researchgate.net |

| Acenaphthoquinone, Diaminomaleonitrile | Acetic acid, reflux | Acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile | bibliomed.org |

| Acenaphthoquinone, 1,1-bis(methylthio)-2-nitroethene, various amines | Ethanol, reflux | Dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol | nih.gov |

Cycloaddition reactions are powerful tools for constructing cyclic structures. The 1,3-dipolar cycloaddition is particularly useful for synthesizing five-membered heterocycles. In the context of synthesizing amine derivatives, the reaction of an azomethine ylide (a 1,3-dipole) with a dipolarophile is a key strategy. beilstein-journals.orgnih.gov

A multicomponent [3+2] cycloaddition can be designed starting from acenaphthoquinone. The in-situ generation of an azomethine ylide can be achieved through the condensation of acenaphthoquinone with an α-amino acid (like sarcosine or glycine). researchgate.net This ylide is then trapped by a dipolarophile (an alkene or alkyne). This reaction constructs a spiro-pyrrolidine ring system attached at one of the carbonyl carbons of the acenaphthoquinone. researchgate.net

While the direct product is not this compound, this strategy exemplifies how MCRs can rapidly build molecular complexity. The resulting spirocyclic compound contains the core acenaphthene skeleton and a newly formed amine-containing ring. Subsequent chemical transformations, such as reductive ring-opening of the pyrrolidine, could potentially be explored to unravel the structure and yield the desired target amine.

Reductive Amination Protocols for the Acenaphthene System

Reductive amination stands as a cornerstone in the synthesis of amines, offering a powerful and versatile method for the conversion of carbonyl groups into their corresponding amino derivatives via an imine intermediate. wikipedia.org This methodology is particularly relevant for the synthesis of this compound, starting from the readily available precursor, acenaphthenone. The process involves the initial reaction of the ketone with an amine to form an imine, which is subsequently reduced to the desired amine. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, each with its own set of advantages and substrate compatibility. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the ketone, allowing for a one-pot reaction where the ketone, amine, and reducing agent are combined. wikipedia.orgharvard.edu This approach is often favored for its operational simplicity and high yields. harvard.edu

The reaction conditions for the reductive amination of acenaphthenone are typically mild, often proceeding at room temperature in a suitable solvent such as methanol. harvard.edu The choice of the amine component can be varied to introduce different substituents on the nitrogen atom, leading to a diverse range of N-substituted this compound derivatives. For instance, the use of ammonia or an ammonia equivalent will yield the primary amine, while primary or secondary amines will result in the formation of secondary or tertiary amines, respectively. wikipedia.org

Recent advancements in this field have also explored the use of catalytic hydrogenation. frontiersin.org This involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. wikipedia.orgmdpi.com Catalytic methods are considered "greener" as they often avoid the use of stoichiometric hydride reagents. acsgcipr.org For the acenaphthene system, catalytic reductive amination can provide an efficient route to this compound and its analogs.

Furthermore, the stereochemical outcome of the reductive amination can be influenced by the choice of reagents and reaction conditions, which is crucial for the synthesis of specific stereoisomers of this compound. The development of stereoselective methods is an active area of research, often employing chiral catalysts or auxiliaries to control the formation of the desired enantiomer or diastereomer. nih.gov Biocatalysis, utilizing enzymes such as imine reductases (IREDs), has emerged as a powerful tool for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild conditions. nih.gov

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Room Temperature | Inexpensive, readily available | Can also reduce the starting ketone |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selectively reduces imines in the presence of ketones | Toxicity of cyanide byproducts |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Acetic Acid | Mild, effective for a wide range of substrates | More expensive than other borohydrides |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Various solvents, Hydrogen pressure | Atom-economical, environmentally friendly | Requires specialized equipment for handling hydrogen gas |

Atom-Economical and Sustainable Synthetic Routes

In the pursuit of more environmentally benign and efficient chemical processes, the principles of green chemistry have become increasingly important in synthetic organic chemistry. Atom economy, a concept developed by Barry Trost, is a key metric in this regard, emphasizing the maximization of the incorporation of all materials used in the synthesis into the final product. researchgate.net For the synthesis of this compound, the development of atom-economical and sustainable routes is a significant goal.

Catalytic hydrogenation, as mentioned in the context of reductive amination, is an excellent example of an atom-economical process. jku.at In this approach, molecular hydrogen is used as the reducing agent, and the only byproduct is water, leading to a high atom economy. The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of this method. researchgate.net

Another sustainable approach involves the use of biocatalysis. Enzymes, such as transaminases or imine reductases, can be employed to synthesize chiral amines with high enantioselectivity under mild, aqueous conditions. nih.govnih.gov These enzymatic methods avoid the use of heavy metal catalysts and harsh reagents, contributing to a greener synthetic process. The direct synthesis of amides from carboxylic acids and amines using biocatalysts like Candida antarctica lipase B in green solvents also represents a sustainable alternative to traditional methods that often require coupling agents and generate significant waste. nih.gov

Multicomponent reactions (MCRs) also offer an atom-economical pathway to complex molecules in a single step. While not directly applied to the synthesis of the parent this compound in the provided search results, MCRs involving acenaphthylene-1,2-dione have been used to synthesize more complex derivatives, such as 8-aryl-7H-acenaphtho[1,2-d]imidazoles. dntb.gov.ua Such strategies, which combine multiple reactants in a one-pot reaction to form a product that contains the majority of the atoms of the starting materials, are inherently atom-economical.

The development of synthetic routes that minimize the use of hazardous substances, reduce waste, and utilize renewable resources is a continuous effort in modern chemistry. For the synthesis of this compound, future research will likely focus on refining these sustainable methodologies to make them more efficient, scalable, and applicable to a wider range of derivatives.

Table 2: Principles of Green Chemistry in the Synthesis of this compound

| Principle | Application in Synthesis | Example |

|---|---|---|

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Catalytic hydrogenation where H₂ is the only reagent not incorporated into the product. |

| Use of Catalysis | Employing catalysts in small amounts to drive reactions, rather than stoichiometric reagents. | Use of metal catalysts (e.g., Pd, Pt, Ni) or enzymes (e.g., imine reductases). |

| Benign Solvents | Using environmentally friendly solvents. | Performing reactions in water or other green solvents where possible. |

| Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | While not explicitly detailed for this compound, this is a general goal of green chemistry. |

Chemical Reactivity and Derivatization Pathways of 1,2 Dihydroacenaphthylen 1 Amine

Amine Group Functionalization

The primary amine group in 1,2-Dihydroacenaphthylen-1-amine is a key site for a range of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amine facilitates its reaction with acylating and sulfonylating agents. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of amide derivatives. For instance, the reaction with benzoyl chloride would yield N-(1,2-dihydroacenaphthylen-1-yl)benzamide. Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the corresponding sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the amine group.

Alkylation and Reductive Alkylation Transformations

The nitrogen atom of this compound can be alkylated using alkyl halides. youtube.com However, this direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method for introducing alkyl groups is reductive amination (also known as reductive alkylation). organic-chemistry.orgyoutube.com This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding alkylated amine. organic-chemistry.orgyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium triacetoxyborohydride. organic-chemistry.orgorganic-chemistry.org This method offers high yields and good chemoselectivity. organic-chemistry.org For example, reaction with a suitable aldehyde in the presence of a reducing agent can selectively produce secondary amines. youtube.com

Formation of Imines, Enamines, and Related Nitrogen Heterocycles

The reaction of this compound, a primary amine, with aldehydes or ketones under acid catalysis leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org This reversible reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. libretexts.orglibretexts.org The formation of enamines occurs when a secondary amine reacts with an aldehyde or ketone. masterorganicchemistry.comyoutube.com Since this compound is a primary amine, it will form imines directly. These imine intermediates can be valuable in further synthetic transformations. nih.gov

Amide and Carbamate Linkage Formation

Amide linkages are readily formed through the reaction of this compound with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). This is a fundamental reaction in peptide synthesis and the creation of various bioactive molecules. nih.gov Carbamates can be synthesized by treating the amine with chloroformates, such as cyclopropyl (B3062369) chloroformate, under basic conditions. nih.gov These linkages are often incorporated into drug candidates to modulate their physicochemical properties. nih.govnih.gov

Modifications of the Acenaphthene (B1664957) Core

The fused aromatic rings of the acenaphthene core provide another avenue for derivatization, primarily through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Fused Benzene (B151609) Rings

The acenaphthene ring system is generally more reactive towards electrophiles than benzene. libretexts.org The positions on the aromatic rings of this compound are susceptible to electrophilic attack. The directing effect of the amino group and the nature of the fused ring system will influence the regioselectivity of these reactions. In naphthalene (B1677914) systems, substitution typically favors the α-position (positions 1, 4, 5, and 8) due to the formation of a more stable carbocation intermediate that preserves one of the benzene rings' aromaticity. libretexts.orgwordpress.com However, the specific substitution pattern on the 1,2-dihydroacenaphthylene core can be complex and influenced by reaction conditions. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wordpress.comresearchgate.net For instance, nitration would introduce a nitro group onto the aromatic ring, which can then be further transformed, for example, by reduction to an amino group.

Advanced Spectroscopic and Crystallographic Characterization of 1,2 Dihydroacenaphthylen 1 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1,2-Dihydroacenaphthylen-1-amine derivatives, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are essential for assigning the full range of proton and carbon signals within the complex polycyclic framework. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 | ~4.5 - 5.0 | C1: ~55 - 60 |

| H2 (diastereotopic) | ~3.0 - 3.5 | C2: ~35 - 40 |

| Aromatic Protons | ~7.2 - 7.8 | Aromatic Carbons: ~120 - 145 |

| Amine Protons (NH₂) | Variable | - |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Given the number of protons and carbons in similar chemical environments within the acenaphthene (B1664957) core, one-dimensional NMR spectra can be crowded and difficult to interpret. digitellinc.com Multi-dimensional NMR techniques are therefore employed to resolve ambiguities and confirm structural assignments.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to one another. For this compound, COSY would be critical to trace the connectivity from the methine proton at C1 to the diastereotopic methylene (B1212753) protons at C2.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for identifying quaternary carbons (those with no attached protons) and for piecing together the entire molecular framework by linking different spin systems. nih.gov

Since this compound is a chiral molecule, possessing a stereocenter at the C1 position, it is crucial to determine the enantiomeric purity of a sample. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a rapid and accurate method for measuring enantiomeric excess (ee). nih.gov

This is typically achieved by reacting the chiral amine with a chiral derivatizing agent (CDA) or by adding a chiral solvating agent (CSA), often a lanthanide-based chiral shift reagent. libretexts.orgnih.gov This process converts the pair of enantiomers into a pair of diastereomers, which are no longer mirror images and thus have distinct NMR spectra. The interaction with the chiral reagent induces different magnetic environments for the two original enantiomers, leading to separate signals for corresponding protons in the ¹H NMR spectrum. The enantiomeric excess can then be calculated directly by integrating the signals corresponding to each diastereomer. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. purdue.edu

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental composition of the molecule from its measured mass. mdpi.com For this compound (C₁₂H₁₁N), HRMS can distinguish its molecular formula from other potential formulas that might have a similar nominal mass. For instance, the expected protonated molecule [M+H]⁺ would have a calculated exact mass of 170.0964, which HRMS can confirm. rsc.org

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a molecule by analyzing its fragmentation patterns. ncsu.edu In an MS/MS experiment, the protonated parent ion ([M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and broken into smaller fragment ions. ecut.edu.cn The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure and connectivity. nih.gov

Table 2: Plausible MS/MS Fragmentation of Protonated this compound ([M+H]⁺, m/z 170.1)

| Fragment m/z | Proposed Loss | Structural Information |

|---|---|---|

| 153.1 | NH₃ (Ammonia) | Confirms the presence of a primary amine group. |

| 152.1 | H + NH₃ | Subsequent loss of a hydrogen radical after ammonia (B1221849) loss. |

| 141.1 | C₂H₅ (Ethyl radical) | Suggests cleavage within the dihydro-naphthalene ring. |

| 128.1 | C₃H₆ (Propylene) | Indicates a more complex rearrangement and fragmentation of the aliphatic portion. |

Note: Fragmentation patterns can be complex and may involve rearrangements. The proposed fragments are based on common fragmentation pathways for similar structures. nist.govnih.gov

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformation

While NMR and MS provide powerful insights into molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a complete 3D model of the molecule can be generated. mdpi.com

This technique is unparalleled for:

Absolute Configuration: For a chiral compound, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) at the C1 stereocenter, which is information not readily available from standard NMR or MS.

Solid-State Conformation: It reveals the precise bond lengths, bond angles, and torsion angles of the molecule as it exists in the crystal lattice. researchgate.net

Intermolecular Interactions: The analysis also shows how molecules pack together in the crystal, revealing non-covalent interactions such as hydrogen bonding and van der Waals forces that govern the solid-state structure. nih.gov

Table 3: Representative Crystallographic Data for an Organic Amine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.4 |

| b (Å) | 17.7 |

| c (Å) | 5.6 |

| β (°) | 100.1 |

| Volume (ų) | 1004 |

| Z (Molecules/unit cell) | 4 |

Note: This data is representative and based on a known secondary amine with a naphthalene (B1677914) ring to illustrate typical parameters. cambridge.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acenaphthene |

| 1,2-Bis[(trimethylsilyl)imino]acenaphthene |

| 1,2-dihydronaphthalene |

Theoretical and Computational Investigations of 1,2 Dihydroacenaphthylen 1 Amine

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to predicting the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a chemical system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) by finding the minimum energy structure on the potential energy surface.

For 1,2-dihydroacenaphthylen-1-amine, DFT calculations, often using functionals like B3LYP or ωB97XD with a basis set such as 6-311+G(d,p), would be employed to optimize the molecular geometry. These calculations yield precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most probable conformation of the molecule in the gas phase. Furthermore, by calculating the vibrational frequencies, it can be confirmed that the structure is a true minimum (no imaginary frequencies) and the zero-point vibrational energy can be obtained.

The energy landscape can be explored by calculating the energies of various conformers or isomers. For this compound, this could involve studying the rotation around the C-N bond or the puckering of the five-membered ring. The relative energies of these structures provide insight into the molecule's flexibility and the population of different conformers at thermal equilibrium.

Table 1: Representative Data from DFT Geometry Optimization (Note: The following data is illustrative of typical DFT output for a molecule of this type, as specific literature values for this compound are not available.)

| Parameter | Typical Calculated Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-C (aliphatic) Bond Length | ~1.54 Å |

| C-N Bond Length | ~1.47 Å |

| N-H Bond Length | ~1.01 Å |

| C-C-N Bond Angle | ~112° |

| Total Energy | Varies with method (e.g., in Hartrees) |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgusfq.edu.ec The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). acs.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the amine group and the fused aromatic system, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the aromatic rings.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, calculates the partial atomic charges on each atom. nih.govacs.org This reveals the electrostatic nature of the molecule. In this compound, the nitrogen atom of the amine group is expected to carry a significant negative partial charge, making it a nucleophilic center, while the hydrogen atoms of the amine group will be partially positive.

Table 2: Illustrative Frontier Molecular Orbital and Charge Data (Note: These values are representative for similar aromatic amines and serve as an example.)

| Parameter | Illustrative Value |

|---|---|

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -0.5 to 0.5 eV |

| HOMO-LUMO Gap | 5.0 to 7.0 eV |

| Mulliken Charge on Nitrogen | -0.4 to -0.6 e |

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. Calculations are often performed on the B3LYP-optimized geometry, and the computed absolute shieldings are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. nih.gov The accuracy of these predictions can be high, often with mean absolute errors of less than 0.3 ppm for ¹H and 3-5 ppm for ¹³C, depending on the functional and basis set used. ontosight.ainih.gov

UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. For an aromatic amine like this compound, transitions are typically of the π → π* type within the aromatic system.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an essential tool for mapping out the pathways of chemical reactions, identifying the short-lived, high-energy structures that are difficult or impossible to observe experimentally. researchgate.net

A transition state (TS) is the highest energy point along the lowest energy path between reactants and products (the reaction coordinate). It represents the energetic barrier that must be overcome for a reaction to occur. Computationally, a transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.

A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency. The motion corresponding to this imaginary frequency represents the vibration of atoms that breaks and forms bonds, leading from the reactant to the product. For example, in a hypothetical N-alkylation reaction of this compound, the transition state would feature a partially formed C-N bond and a partially broken C-leaving group bond.

By identifying the reactants, products, and all intervening transition states and intermediates, a complete reaction pathway can be mapped. The energies of each of these species are calculated to construct a reaction energy profile. This profile plots the energy of the system against the reaction coordinate.

Conformational Analysis and Dynamics Simulations

The amine group attached to the chiral center (C1) can adopt various orientations relative to the polycyclic framework. These orientations, defined by the dihedral angle between the C-N bond and adjacent bonds on the ring, correspond to different energy states. The most stable conformers are those that minimize steric clashes between the amine group and the hydrogen atoms on the acenaphthene (B1664957) skeleton. Computational methods such as Density Functional Theory (DFT) are instrumental in determining the geometries and relative energies of these conformers. researchgate.netnih.gov

| Parameter | Predicted Value/Range | Basis of Prediction |

|---|---|---|

| Ring Conformation | Puckered/Half-Chair | Analogy with dihydronaphthalene derivatives osti.govresearchgate.netacs.orgrsc.org |

| Amine Group Orientation (Dihedral Angle H-N-C1-C2) | Gauche and anti conformers | General principles of steric hindrance in amino-substituted cycloalkanes |

| Energy Barrier for Ring Inversion | 5-10 kcal/mol | Comparison with cyclohexene (B86901) and dihydronaphthalene systems rsc.org |

| Energy Barrier for Amine Rotation | 2-5 kcal/mol | Typical values for C-N bond rotation in aliphatic amines |

Molecular Modeling for Ligand-Host Interactions (Excluding biological receptors)

The structural features of this compound, namely its aromatic portion and the presence of a hydrogen-bonding amine group, make it a candidate for forming inclusion complexes with various host molecules. Molecular modeling is a powerful tool to investigate and predict these non-covalent interactions.

Common host molecules for aromatic guests include cyclodextrins and pillararenes. researchgate.netresearchgate.netnih.govnih.govrsc.orgnih.govrsc.orgacs.org Cyclodextrins, which are cyclic oligosaccharides, have a hydrophobic inner cavity and a hydrophilic exterior. nih.govacs.org The aromatic acenaphthene moiety of this compound could favorably partition into the nonpolar cavity of a cyclodextrin (B1172386), driven by hydrophobic interactions. The amine group could then interact with the hydroxyl groups on the rim of the cyclodextrin through hydrogen bonding.

Pillararenes are another class of macrocyclic hosts with an electron-rich aromatic cavity that can encapsulate guest molecules. researchgate.netnih.govnih.govrsc.orgrsc.org The interaction of this compound with a pillararene would likely involve a combination of hydrophobic effects, π-π stacking between the aromatic systems of the host and guest, and potential hydrogen bonding between the amine group and the functional groups on the pillararene portals.

Computational techniques such as molecular docking and molecular dynamics simulations are employed to model these ligand-host interactions. nih.gov Molecular docking can predict the preferred orientation of the guest molecule within the host's cavity and provide an estimate of the binding affinity. Molecular dynamics simulations can then be used to study the stability of the host-guest complex over time and to analyze the nature and strength of the intermolecular forces involved.

| Host Molecule | Potential Driving Forces for Interaction | Computational Methods for Study |

|---|---|---|

| β-Cyclodextrin | Hydrophobic interactions (acenaphthene in cavity), Hydrogen bonding (amine with rim) | Molecular Docking, Molecular Dynamics, Free Energy Calculations researchgate.netnih.gov |

| Pillar nih.govarene | π-π stacking, C-H···π interactions, Hydrophobic effect | Molecular Docking, DFT calculations, Molecular Dynamics researchgate.netnih.govnih.govrsc.org |

| Calix nih.govarene | Cation-π interactions (if amine is protonated), π-π stacking | Monte Carlo simulations, Molecular Dynamics |

Applications of 1,2 Dihydroacenaphthylen 1 Amine Derived Architectures in Materials Science and Analytical Chemistry

Design and Synthesis of Organic Electronic Materials

Derivatives of the acenaphthene (B1664957) structure are pivotal in creating novel organic electronic materials. The inherent properties of the fused ring system, when combined with strategically placed electron-donating and electron-accepting groups, give rise to molecules with significant potential in sensor technology and non-linear optics.

Fluorescent Molecular Rotors and Sensor Development

Fluorescent molecular rotors are a class of sensors whose fluorescence quantum yield is dependent on the viscosity of their environment. researchgate.net This property arises from the competition between fluorescence emission and non-radiative decay through intramolecular rotation. In environments with high viscosity, this rotation is hindered, leading to enhanced fluorescence. The rigid acenaphthene unit is an ideal component for such rotors.

Researchers have synthesized novel push-pull fluorophores where an acenaphthene unit acts as the rotor. nih.gov In one such design, a morpholine-thiourea group serves as the electron donor, which is linked to various cyano-containing electron acceptors. nih.gov The synthesis of these dyes typically begins with acenaphthenone, a derivative of the acenaphthene core. These molecules exhibit twisted intramolecular charge transfer (TICT) states upon photoexcitation. nih.gov The sensitivity of their fluorescence to solvent viscosity makes them promising candidates for developing advanced viscosity sensors for various applications, including monitoring biological systems and industrial processes. researchgate.netnih.gov

Non-Linear Optical (NLO) Active Chromophores

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optical data storage, image processing, and optical switching. mdpi.com Organic chromophores with a donor-π-acceptor (D-π-A) architecture are a key class of NLO materials, where the delocalization of π-electrons across the molecule leads to significant NLO effects. mdpi.comrsc.org

The acenaphthene scaffold has been incorporated into push-pull chromophores designed for NLO applications. nih.gov By linking a donor group (like morpholine-thiourea) to an acceptor group (such as various cyano-containing moieties) via the acenaphthene π-system, molecules with substantial NLO properties can be created. nih.gov The charge transfer characteristics of these dyes have been validated through spectroscopic studies, and their NLO properties have been estimated using theoretical calculations. nih.gov These studies reveal high first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) values, indicating their potential for use in advanced NLO materials. nih.gov

| Compound | Acceptor Group | First-Order Hyperpolarizability (β) (10⁻³⁰ esu) | Second-Order Hyperpolarizability (γ) (10⁻³⁶ esu) |

|---|---|---|---|

| 2a | Cyanoacetic acid | 210 | 506 |

| 2b | Malononitrile | - | - |

| 2c | Indanedione | 577 | 2325 |

Development of Polymeric Materials

The rigid and thermally stable nature of the acenaphthene backbone makes it an attractive building block for high-performance polymers. By converting 1,2-dihydroacenaphthylen-1-amine derivatives into suitable monomers, advanced polymer architectures with tailored properties can be achieved.

Monomer Synthesis for Advanced Polymer Architectures

The synthesis of novel monomers is the first step toward creating functional polymers. Starting from acenaphthoquinone, which is closely related to the diamine derivatives of acenaphthene, new diamine monomers can be prepared. One such example is the one-step synthesis of Acenaphtohydrazinomercaptotriazole diamine (AHTD). scielo.br This reaction involves the condensation of acenaphthoquinone with 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole. scielo.br The resulting AHTD monomer incorporates the rigid acenaphthene unit along with reactive amine functionalities, making it a suitable candidate for polycondensation reactions. scielo.br

| Starting Material | Reagent | Product | Yield | Melting Point (°C) |

|---|---|---|---|---|

| Acenaphthoquinone | 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole | AHTD | 65% | 260 |

Functional Polymers with Acenaphthene Backbones

The incorporation of the rigid acenaphthene core into a polymer backbone is a strategy to enhance thermal stability and modify solubility. scielo.br Novel polyamides have been synthesized through the low-temperature solution polycondensation of the AHTD diamine with various aromatic and aliphatic diacid chlorides. scielo.br The resulting polyamides possess the acenaphthene unit as a key structural feature. These polymers have demonstrated good solubility in a range of polar aprotic solvents like DMF, NMP, and DMSO, which is a desirable property for processing. scielo.br Thermal analysis indicates that these polyamides are thermally stable, a direct benefit of the rigid backbone. scielo.br The ability to create such functional polymers opens pathways to materials with high thermal resistance for demanding applications. vt.eduazom.com

| Diacid Chloride | Inherent Viscosity (dL/g) | Solubility in DMF | Solubility in NMP | Solubility in DMSO |

|---|---|---|---|---|

| Terephthaloyl chloride | 0.47 | Soluble | Soluble | Soluble |

| Isophthaloyl chloride | 0.43 | Soluble | Soluble | Soluble |

| Adipoyl chloride | 0.41 | Soluble | Soluble | Soluble |

| Sebacoyl chloride | 0.38 | Soluble | Soluble | Soluble |

Ligand Design in Coordination Chemistry and Catalysis

The 1,2-diamine functionality on the acenaphthene scaffold is a cornerstone for designing privileged ligands in coordination chemistry and homogeneous catalysis. The rigid backbone of these ligands allows for precise control over the steric and electronic environment of a metal center, enhancing catalytic activity and stability. researchgate.netmdpi.com

Prominent examples include bis(imino)acenaphthene (BIAN) and N-heterocyclic carbene (NHC) ligands derived from acenaphthene. researchgate.netmdpi.com The synthesis of BIAN ligands typically involves the condensation of acenaphthenequinone (B41937) with primary amines. Subsequent reduction of the diimine yields the corresponding 1,2-diaminoacenaphthene, which is a key precursor for forming acenaphthene-fused NHC ligands. mdpi.com These ligands, particularly the BIAN-NHC type, possess superior σ-donor capabilities due to their π-extended system, which stabilizes transition metal complexes and boosts their catalytic performance. researchgate.netmdpi.com

Metal complexes featuring these acenaphthene-based ligands have proven to be highly effective catalysts in a variety of important chemical transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. mdpi.com For instance, palladium complexes with NHC-BIAN ligands are highly active in Suzuki coupling, while nickel complexes are effective in amide bond formation and other cross-coupling reactions. nih.govmdpi.com The tunability of the ligand framework allows for the development of catalysts for challenging and enantioselective processes. researchgate.netmdpi.com

| Catalyst Type | Reaction | Substrates | Yield | Reference |

|---|---|---|---|---|

| NHC-BIAN-Pd | Suzuki Coupling | 4-Bromotoluene + Phenylboronic acid | 95% | mdpi.com |

| NHC-BIAN-Pd | Suzuki Coupling | 4-Bromoanisole + Phenylboronic acid | 98% | mdpi.com |

| NHC-BIAN-Ni | Amide Bond Formation | Methyl benzoate (B1203000) + Aniline | Low | mdpi.com |

| [IPr(BIAN)]AgCl | Ligand for Au Complex | (tht)AuCl | Quantitative Conversion | chem960.com |

Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. uni-muenchen.dersc.org this compound serves as a valuable chiral scaffold for the synthesis of such ligands. Its stereochemically defined structure and the presence of a primary amine group allow for straightforward derivatization into more complex ligand systems, such as chiral aminophosphines and diamines. rsc.orgchemrxiv.org

The effectiveness of these ligands often stems from the C₂ symmetry or the well-defined steric and electronic environment they create around a metal center. nih.gov The rigid acenaphthene backbone restricts conformational flexibility, which can lead to higher stereoselectivity in catalytic reactions. nih.gov For instance, the primary amine can be reacted with chlorophosphines (e.g., ClPPh₂) to yield chiral P,N-ligands. rsc.org These ligands coordinate with transition metals like rhodium, palladium, or iridium to form catalysts capable of inducing high enantioselectivity in a variety of transformations. rsc.orgnih.gov

Research in this area has demonstrated the potential of ligands derived from chiral backbones, including those with naphthyl groups, in achieving high enantiomeric excess (ee) and regioselectivity in reactions such as hydrogenation and hydroformylation. rsc.org

Table 1: Representative Performance of Chiral Amine-Derived Ligands in Asymmetric Catalysis

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Rh(COD)₂]BF₄ / Chiral Diamine | Asymmetric Addition | Chalcone | up to 99% | chemrxiv.org |

| [RhCl(CO)(aminophosphine)] | Hydroformylation | Styrene | up to 51% | rsc.org |

| PdCl₂(aminophosphine) | Allylic Substitution | 1,3-Diphenyl-2-propenyl acetate | up to 98% | nih.gov |

This table presents illustrative data for catalysis using chiral amine-based ligands to demonstrate typical performance.

Metal Complex Formation for Redox-Active Systems

Derivatives of the acenaphthene core structure are instrumental in the field of redox-active systems. Specifically, bis(imino)acenaphthene (BIAN) ligands, which can be synthesized from acenaphthenequinone (an oxidized derivative of the acenaphthene skeleton), are a prominent class of redox-noninnocent ligands. mathnet.ruacs.org A noninnocent ligand is one that can exist in multiple stable oxidation states and actively participates in the redox chemistry of its metal complex. mdpi.comrsc.org

BIAN ligands are potent π-acceptors and can reversibly accept up to four electrons, acting as an electron reservoir within the complex. mathnet.rumdpi.com This property is particularly valuable when coordinated with earth-abundant transition metals that typically favor one-electron processes, enabling multi-electron transformations that would otherwise be inaccessible. rsc.orgresearchgate.net

Coordination complexes of BIAN ligands with metals such as rhodium (Rh), ruthenium (Ru), and vanadium (V) have been synthesized and extensively studied. mathnet.ruacs.orgnih.gov Cyclic voltammetry of these complexes reveals their rich electrochemical behavior, often characterized by multiple, reversible, ligand-centered reduction waves. For example, a rhodium(III)-BIAN complex, mer-[Rh(dpp-bian)(H₂O)Cl₃], undergoes an initial irreversible reduction of the metal center (Rh³⁺/Rh¹⁺), followed by reversible reductions that are localized on the BIAN ligand. mathnet.ru This demonstrates the ligand's ability to store and release electrons, a key feature for applications in catalysis and molecular electronics. mathnet.runih.gov

Table 2: Electrochemical Data for Selected Metal Complexes with Acenaphthene-Based Redox-Active Ligands

| Complex | Metal Center | Redox Process | Potential (V vs. reference) | Character | Reference |

|---|---|---|---|---|---|

| mer-[Rh(dpp-bian)(H₂O)Cl₃] | Rhodium(III) | Rh³⁺/Rh¹⁺ | Eₚ,c = -0.56 | Irreversible | mathnet.ru |

| [Rh¹(dpp-bian)]⁰/[Rh¹(dpp-bian)]¹⁻ | E₁/₂ = -1.50 | Reversible | mathnet.ru | ||

| [Rh¹(dpp-bian)]¹⁻/[Rh¹(dpp-bian)]²⁻ | E₁/₂ = -1.90 | Quasi-reversible | mathnet.ru | ||

| [Ru(trpy)(H-BIAN)Cl]ClO₄ | Ruthenium(II) | Ru³⁺/Ru²⁺ | E₁/₂ = +1.22 | Reversible | acs.org |

| [Ru²⁺(BIAN⁰)]/[Ru²⁺(BIAN¹⁻)] | E₁/₂ = -0.66 | Reversible | acs.org | ||

| [Ru²⁺(BIAN¹⁻)]/[Ru²⁺(BIAN²⁻)] | E₁/₂ = -1.25 | Reversible | acs.org |

Potentials are versus SCE or similar reference electrodes as reported in the literature. dpp-bian = 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene; trpy = terpyridine; dpp-mian = monoiminoacenaphthenone derivative.

Chromatographic and Separation Science Applications

Chiral Stationary Phase Development for Enantioseparations

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a dominant technique for the separation and analysis of enantiomers. mdpi.comyakhak.org The principle relies on the creation of a chiral environment within the chromatography column, which leads to transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The difference in stability of these complexes results in different retention times, allowing for separation. nih.gov

This compound is a prime candidate for use as a chiral selector in the development of novel CSPs. Its chiral nature, rigid structure, and the presence of the aromatic acenaphthene system make it well-suited for inducing chiral recognition. A CSP could be fabricated by covalently bonding the chiral amine, or a derivative thereof, onto a solid support, most commonly silica (B1680970) gel.

The chiral recognition mechanism of such a CSP would likely involve a combination of intermolecular interactions:

π-π stacking: The electron-rich naphthalene (B1677914) ring system can engage in strong π-π interactions with analytes containing aromatic moieties.

Hydrogen bonding: The amine group can act as a hydrogen bond donor and/or acceptor.

Steric hindrance: The rigid, three-dimensional structure provides steric hindrance, forcing analytes to approach in a specific orientation, which is key to discriminating between enantiomers.

Polysaccharide-based CSPs are widely used and demonstrate the effectiveness of these interaction types in achieving baseline separation for a wide range of chiral compounds, including amines. mdpi.comyakhak.org

Table 3: Illustrative Enantioseparation Performance on Polysaccharide-Based CSPs

| Chiral Stationary Phase | Analyte Type | Mobile Phase | Separation Factor (α) | Reference |

|---|---|---|---|---|

| Chiralcel OD-H | Chiral Amine (NBD-derivatized) | n-Hexane/2-Propanol | 1.17 - 2.45 | yakhak.org |

| LUX Cellulose-3 | Chiral Amine | n-Hexane/Ethanol/DEA | 1.54 | mdpi.com |

| Chiralpak IE | Chiral Amine (NBD-derivatized) | n-Hexane/2-Propanol | ~1.6 | yakhak.org |

This table shows representative data for the separation of chiral amines and amides on common CSPs to illustrate the principles of chiral chromatography. α is the separation factor.

Fluorescent Probes for Chemical Detection (Non-Biological)

The acenaphthene moiety is inherently fluorescent, making it an excellent building block for the design of fluorescent probes and functional organic materials. The photophysical properties of these molecules, such as absorption and emission wavelengths and fluorescence quantum yield, can be precisely tuned through chemical modification.

Architectures derived from this compound are well-suited for creating donor-acceptor (D-A) type luminophores. In such a system, the electron-rich acenaphthene unit can be paired with an electron-accepting group, or the amine can be functionalized to link the acenaphthene (as an acceptor) to a strong donor group like triphenylamine. This D-A structure often leads to efficient intramolecular charge transfer (ICT), resulting in strong and often solvatochromic fluorescence.

A key non-biological application of such fluorescent materials is in the development of Organic Light Emitting Diodes (OLEDs). For example, luminophores based on an acenaphthene-triphenylamine structure have been investigated for their potential use in OLEDs. rsc.org The design allows for the combination of high fluorescence efficiency with the necessary thermal and morphological stability required for device fabrication. By modifying the substituents on the acenaphthene core, the emission color can be tuned across the visible spectrum, making these materials versatile for display and lighting applications.

Table 4: Representative Photophysical Properties of an Acenaphthene-Based Luminophore

| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Application | Reference |

|---|

This table provides representative data for a donor-acceptor type luminophore containing an acenaphthene unit to illustrate its use in materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1,2-dihydroacenaphthylen-1-amine?

- Methodology : Synthesis often involves reductive amination of acenaphthenequinone derivatives or catalytic hydrogenation of nitriles. Post-synthesis purification typically employs column chromatography (silica gel, using ethyl ether or dichloromethane as eluents) to isolate the amine from byproducts. Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) may enhance purity.

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC). Purity verification requires elemental analysis (C, H, N) and spectroscopic techniques (¹H/¹³C NMR) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodology :

- Structural Confirmation : Use NMR (¹H/¹³C) to confirm aromatic protons and amine functionality. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight (theoretical: 205.68 g/mol; observed: ~205.07 m/z).

- Thermal Properties : Differential scanning calorimetry (DSC) determines melting point (reported: ~200°C) and thermal stability.

- Solubility : Test in solvents like dichloromethane, ethanol, and DMSO, guided by its density (1.187 g/cm³) and logP (3.898) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 173.9°C).

- Waste Disposal : Segregate acidic waste (e.g., hydrochloride salts) and neutralize before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in catalytic systems?

- Methodology :

- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density on the amine group and aromatic backbone. Compare with analogs (e.g., naphthylamines) to assess nucleophilicity.

- Experimental Validation : Conduct kinetic studies on reactions like alkylation or acylation, using in situ FT-IR or HPLC to track intermediate formation .

Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

- Methodology :

- Controlled Replication : Repeat synthesis and characterization under standardized conditions (solvent, temperature, concentration).

- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) and databases (e.g., PubChem).

- Collaborative Analysis : Share raw spectra with independent labs to confirm peak assignments .

Q. What strategies optimize the detection of this compound in environmental samples?

- Methodology :

- Sample Preparation : Extract using solid-phase extraction (SPE) with C18 cartridges. Derivatize with dansyl chloride to enhance UV/fluorescence detection.

- Instrumentation : Use HPLC-MS/MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) for high sensitivity (LOD: ~0.1 ppb). Validate against spiked samples and matrix-matched calibration curves .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

- Methodology :

- Stress Testing : Expose the compound to H₂O₂, UV light, or elevated temperatures. Monitor degradation via LC-MS and identify byproducts (e.g., acenaphthenequinone).

- Radical Trapping : Use antioxidants (e.g., BHT) to assess radical-mediated pathways. Electron paramagnetic resonance (EPR) can detect free radicals during oxidation .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 205.68 g/mol | EI-MS | |

| Melting Point | 200°C | DSC | |

| LogP | 3.898 | Computational Prediction | |

| Flash Point | 173.9°C | Closed-Cup Test |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.